(+)-alpha-Pinguisene

Description

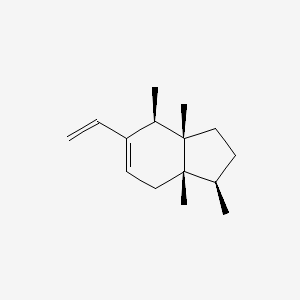

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1R,3aS,4R,7aS)-5-ethenyl-1,3a,4,7a-tetramethyl-2,3,4,7-tetrahydro-1H-indene |

InChI |

InChI=1S/C15H24/c1-6-13-8-10-14(4)11(2)7-9-15(14,5)12(13)3/h6,8,11-12H,1,7,9-10H2,2-5H3/t11-,12-,14+,15+/m1/s1 |

Clé InChI |

PFLVCUHFTYXGSL-UXOAXIEHSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@]2([C@]1(CC=C([C@H]2C)C=C)C)C |

SMILES canonique |

CC1CCC2(C1(CC=C(C2C)C=C)C)C |

Synonymes |

alpha-pinguisene |

Origine du produit |

United States |

Natural Occurrence and Distribution of + Alpha Pinguisene

Isolation from Porella Species and Other Liverworts

The isolation of (+)-alpha-Pinguisene has been reported from various liverwort species, with a notable prevalence in the genus Porella. researchgate.netnih.gov Liverworts contain oil bodies, specialized organelles where these lipophilic compounds, including terpenoids, are stored. nih.govecnu.edu.cn Extraction using organic solvents like diethyl ether or dichloromethane (B109758) is a common method for obtaining the crude oil containing these secondary metabolites. researchgate.netresearchgate.netmnhn.frifremer.fracs.org Subsequent chromatographic techniques are then employed to isolate and purify individual compounds like this compound. ifremer.fracs.orgresearchgate.net

Specific Hepatic Species as Primary Sources

Porella species are recognized as rich sources of sesqui- and diterpenoids, including pinguisane-type compounds. researchgate.netresearchgate.net Specific Porella species from which this compound or related pinguisane-type sesquiterpenoids have been isolated or detected include:

Porella elegantula researchgate.net

Porella canariensis researchgate.net

Porella viridissima (detected) researchgate.netifremer.frsci-hub.se

Porella recurva researchgate.netresearchgate.net

Porella platyphylla ecnu.edu.cnd-nb.infowikipedia.org

Porella arboris vitae d-nb.info

Porella obtusata d-nb.info

Porella navicularis sci-hub.sewikipedia.org

Porella vernicosa complex (P. macroloba, P. gracillima) (source of pinguisenol (B1248584), a precursor) researchgate.net

Porella chilensis (source of pinguisenol) researchgate.net

Beyond the genus Porella, this compound and other pinguisane-type sesquiterpenoids have been found in other liverwort families and genera, such as Lejeuneaceae, Trichocoleaceae, Ptilidiaceae, and Aneuraceae. bioone.org Examples include:

Drepanolejeunea madagascariensis researchgate.net

Bazzania novae-zelandiae (source of pinguisenol and naviculol) researchgate.netmdpi.com

Ptychanthus striatus (source of pinguisanene) researchgate.net

Bryopteris filicina bioone.orgresearchgate.net

Plagiochila species (specifically Plagiochila rosariensis and P. alternans) bioone.org

Thysananthus retusus mnhn.fr

Cololejeunea stotleriana (detected) researchgate.net

Colura irrorata (detected) researchgate.net

Myriocoleopsis gymnocolea (detected) researchgate.net

Scapania verrucosa ecnu.edu.cn

Pellia endiviifolia ecnu.edu.cn

Trichocoleopsis sacculata ecnu.edu.cn

Mnium marginatum (contains 1-epi-α-Pinguisene) dokumen.pub

Geographic and Ecological Distribution Patterns

Liverworts, the primary sources of this compound, exhibit wide geographical distribution and grow under diverse ecological conditions. researchgate.netresearchgate.net They are found on various substrates including soil, rocks, and trees across the world. uzh.chnaturespot.org Moist tropical and subtropical regions are considered hotspots for liverwort diversity. uzh.chmdpi.com

Specific to Porella platyphylla, a known source of pinguisane-type compounds, it has a Holarctic distribution across Eurasia and North America, typically growing on tree bark and rocks in areas with adequate rainfall (at least 600 mm annually). wikipedia.org Its distribution is particularly abundant in northern and central Europe and along the Atlantic coast. wikipedia.org Studies on liverwort distribution in China indicate high-suitability areas mainly south of the Yangtze River, concentrated in mountainous regions like the Hengduan Mountains and Yunnan–Guizhou Plateau. mdpi.com

The presence and concentration of this compound and other pinguisane-type sesquiterpenoids can vary depending on the species and potentially the geographical and ecological factors of their habitat.

Chemotaxonomic Significance within Bryophyte Taxonomy

The chemical composition of liverworts, particularly their unique terpenoid profiles, is a valuable tool in chemotaxonomy, aiding in the classification and understanding of evolutionary relationships within the Marchantiophyta. researchgate.netni.ac.rsbioone.orgclockss.orgecnu.edu.cnresearchgate.net

This compound as a Chemotaxonomic Marker

Pinguisane-type sesquiterpenes, including this compound, are considered important chemotaxonomic markers for different taxonomic levels of liverworts. researchgate.netni.ac.rs Their presence or absence, as well as their relative abundance, can help distinguish between species, genera, and even higher taxonomic ranks. researchgate.netni.ac.rsecnu.edu.cnresearchgate.netresearchgate.net

For instance, the genus Porella has been divided into different chemotypes based on their sesqui- and diterpenoid content, with pinguisane-type compounds being characteristic of certain groups. researchgate.netsci-hub.se Porella platyphylla and Porella navicularis, for example, belong to the pinguisane-sacculatane chemotype. sci-hub.sewikipedia.org The presence of beta-pinguisene has been identified as a marker for members of the subtribe Cololejeuneinae within the Lejeuneaceae family. researchgate.net

While morphological characteristics can be challenging for liverwort identification, chemical data provides a complementary approach for taxonomic resolution. researchgate.netresearchgate.netresearchgate.net

Evolutionary Relationships Delineated by Pinguisane-Type Sesquiterpenoids

The distribution of pinguisane-type sesquiterpenoids can provide insights into the evolutionary relationships within the Marchantiophyta phylum. researchgate.netni.ac.rsbioone.orgecnu.edu.cn The fact that these compounds are considered unique to liverworts suggests their biosynthesis pathways may have evolved within this lineage. bioone.orgwikipedia.org

The presence of pinguisane sesquiterpenoids in both leafy liverworts (Jungermanniales) and certain simple thalloid liverworts (Metzgeriales, specifically Aneura species) has been suggested to indicate a close relationship between these groups. ecnu.edu.cn This chemical evidence aligns with recent molecular systematic studies that support a sister relationship between leafy liverworts and the group comprising Aneuraceae and Metzgeriaceae. ecnu.edu.cn

Within the Porellales order, the occurrence of pinguisane-type sesquiterpenes in multiple families (Neotrichocoleaceae, Ptilidiaceae, Porellaceae, Lepidolaenaceae, and Lejeuneaceae) suggests a shared biochemical capability that may reflect their evolutionary history. mnhn.fr The strong correlation observed between molecular phylogenetic data and terpenoid chemistry in the genus Porella further highlights the utility of these compounds in understanding evolutionary lineages. researchgate.netwikipedia.org

Here is a table summarizing some of the liverwort species mentioned as sources of this compound or related pinguisane-type sesquiterpenoids:

| Liverwort Species | Genus | Family | Presence of this compound or Pinguisanes | Notes |

| Porella elegantula | Porella | Porellaceae | Isolated | researchgate.net |

| Porella canariensis | Porella | Porellaceae | Isolated | researchgate.net |

| Porella viridissima | Porella | Porellaceae | Detected | researchgate.netifremer.frsci-hub.se |

| Porella recurva | Porella | Porellaceae | Isolated | researchgate.netresearchgate.net |

| Porella platyphylla | Porella | Porellaceae | Contains pinguisane-type sesquiterpenoids | ecnu.edu.cnd-nb.infowikipedia.org |

| Porella arboris vitae | Porella | Porellaceae | Contains pinguisane-type sesquiterpenoids | d-nb.info |

| Porella obtusata | Porella | Porellaceae | Contains pinguisane-type sesquiterpenoids | d-nb.info |

| Porella navicularis | Porella | Porellaceae | Belongs to pinguisane-sacculatane chemotype | sci-hub.sewikipedia.org |

| Drepanolejeunea madagascariensis | Drepanolejeunea | Lejeuneaceae | Isolated | researchgate.net |

| Bazzania novae-zelandiae | Bazzania | Lepidoziaceae | Source of pinguisenol, naviculol | researchgate.netmdpi.com |

| Ptychanthus striatus | Ptychanthus | Ptychanthaceae | Source of pinguisanene | researchgate.net |

| Bryopteris filicina | Bryopteris | Lejeuneaceae | Produces pinguisane-type sesquiterpenoids | bioone.orgresearchgate.net |

| Plagiochila rosariensis | Plagiochila | Plagiochilaceae | Contains deoxopinguisone | bioone.org |

| Plagiochila alternans | Plagiochila | Plagiochilaceae | Contains deoxopinguisone | bioone.org |

| Thysananthus retusus | Thysananthus | Lejeuneaceae | Contains pinguisane sesquiterpenoids | mnhn.fr |

| Cololejeunea stotleriana | Cololejeunea | Lejeuneaceae | Detected beta-pinguisene | researchgate.net |

| Colura irrorata | Colura | Lejeuneaceae | Detected beta-pinguisene | researchgate.net |

| Myriocoleopsis gymnocolea | Myriocoleopsis | Lejeuneaceae | Detected beta-pinguisene | researchgate.net |

| Scapania verrucosa | Scapania | Scapaniaceae | Contains pinguisane-type sesquiterpenoids | ecnu.edu.cn |

| Pellia endiviifolia | Pellia | Pelliaceae | Contains pinguisane-type sesquiterpenoids | ecnu.edu.cn |

| Trichocoleopsis sacculata | Trichocoleopsis | Trichocoleaceae | Contains pinguisane-type sesquiterpenoids | ecnu.edu.cn |

| Mnium marginatum | Mnium | Mniaceae | Contains 1-epi-α-Pinguisene | dokumen.pub |

Biosynthetic Pathways and Mechanistic Investigations

Proposed Biogenetic Origin from Farnesyl Pyrophosphate (FPP)

Sesquiterpenoids are generally derived from the universal C15 isoprenoid precursor, trans,trans-farnesyl pyrophosphate (FPP). pakbs.orgnih.gov While the precise enzymatic machinery for (+)-alpha-pinguisene biosynthesis is still an active area of research, studies on related pinguisane-type sesquiterpenoids, such as pinguisone (B1213892), have provided significant insights into the likely biosynthetic route. tandfonline.com

Research involving feeding studies with isotopically labeled precursors, such as [2-¹³C]-acetate and [6,6,6-²H₃]-mevalonate (MVA), to cultured liverwort gametophytes (specifically Aneura pinguis) has demonstrated the incorporation of these labels into pinguisone. tandfonline.comjst.go.jp The observed labeling patterns in pinguisone indicated significant rearrangements of the carbon skeleton derived from FPP, including methyl migrations and carbon-carbon bond cleavage in the main chain of FPP. tandfonline.comjst.go.jp This strongly supports FPP as the biogenetic precursor for the pinguisane skeleton, including this compound. researchgate.nettandfonline.comjst.go.jp

Enzymatic Steps and Cascade Cyclizations in Pinguisane Formation

The transformation of the linear FPP molecule into the complex bicyclo[4.3.0]nonane framework of pinguisane-type sesquiterpenoids like this compound involves a series of enzymatic cyclization and rearrangement steps. researchgate.net While specific enzymes responsible for this compound biosynthesis have not been fully characterized, the proposed pathway for pinguisone, a closely related compound, offers a plausible model. tandfonline.com

A postulated pathway suggests the initial formation of a decaline (B1670448) cation intermediate from FPP, involving the formation of C-C bonds and the elimination of diphosphate. tandfonline.com This cation undergoes further rearrangements, including 1,2-methyl and 1,2-hydride shifts, leading to other carbocation intermediates. tandfonline.com A key step in forming the pinguisane skeleton is the rupture of a C-C bond in the main chain of the FPP-derived intermediate and subsequent recyclization to form a cyclopentane (B165970) ring fused to the decaline system. tandfonline.com This cascade of cyclizations and rearrangements is catalyzed by sesquiterpene cyclases, enzymes known to generate structural diversity from FPP. nih.gov

The complexity of the pinguisane skeleton, particularly the presence of vicinal quaternary carbons and cis-methyl groups, necessitates precise enzymatic control over the cyclization and rearrangement processes. researchgate.netsci-hub.se

Stereochemical Control Elements in Biosynthesis

The biosynthesis of this compound involves strict stereochemical control to establish the specific configuration of its multiple chiral centers. researchgate.netsci-hub.se The pinguisane skeleton is characterized by all-cis substituents at four stereogenic centers within the bicyclo[4.3.0]nonane framework. researchgate.netsci-hub.sekeio.ac.jp

While detailed enzymatic mechanisms for the stereochemical control in this compound are still under investigation, studies on other terpene cyclases provide general principles. Terpene cyclases utilize the conformation of the acyclic precursor (FPP in this case) and the precise architecture of their active site to guide the cyclization process and control the stereochemical outcome. nih.govillinois.edu The specific folding of FPP within the enzyme active site dictates which double bonds are involved in the initial cyclization and the subsequent sequence of carbocation rearrangements and quenching, ultimately determining the final stereochemistry of the product.

Synthetic efforts towards pinguisane-type sesquiterpenoids have often focused on achieving this all-cis stereochemistry, highlighting the challenge it presents and, by implication, the precise control exerted by the biosynthetic enzymes. researchgate.netsci-hub.sersc.orgacs.orgresearchgate.net

Relationship to Other Pinguisane-Type Sesquiterpenoids (e.g., Pinguisenol (B1248584) as Precursor)

This compound belongs to a family of pinguisane-type sesquiterpenoids found in liverworts, which share the characteristic bicyclo[4.3.0]nonane skeleton. researchgate.netkeio.ac.jp Other notable members of this class include pinguisone, pinguisenol, acutifolone A, and bisacutifolones. researchgate.netkeio.ac.jp

Research suggests a close biosynthetic relationship between these compounds. For instance, pinguisenol is often considered a potential precursor or closely related intermediate in the biosynthesis of other pinguisane derivatives, including this compound. researchgate.nettandfonline.comkeio.ac.jp The co-occurrence of these compounds in the same liverwort species and their structural similarities support a common biosynthetic origin from FPP, with variations in the enzymatic cascade leading to the different oxidation states and functional groups observed in the various pinguisane metabolites. researchgate.net

Studies on the biosynthesis of pinguisone have shown that the labeling patterns from precursors are consistent with a pathway that could also lead to other pinguisane structures through shared intermediates and subsequent enzymatic modifications. tandfonline.comjst.go.jp The specific enzymes involved in the later steps, such as oxidation or further rearrangements, would then determine the final pinguisane derivative formed.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 164796 |

| Farnesyl Pyrophosphate | 5281338 |

| Pinguisone | 64509 |

| Pinguisenol | 101365053 |

| Acutifolone A | 11858018 |

| Bisacutifolone A | 12303786 |

| Isopentenyl Diphosphate | 644034 |

| Dimethylallyl Pyrophosphate | 643967 |

Data Table: Isotopic Labeling in Pinguisone from [2-¹³C]-Acetate Feeding

While specific quantitative data for this compound labeling was not found, studies on pinguisone provide analogous insights into the carbon skeleton's origin from acetate (B1210297) via FPP. The following table summarizes the observed ¹³C enrichment positions in pinguisone after feeding [2-¹³C]-acetate to Aneura pinguis. tandfonline.com

| Carbon Position in Pinguisone | ¹³C Enrichment Level (%) |

| C-2 | 11.3 - 15.3 |

| C-4 | 11.3 - 15.3 |

| C-6 | 11.3 - 15.3 |

| C-8 | 11.3 - 15.3 |

| C-10 | 11.3 - 15.3 |

| C-12 | 11.3 - 15.3 |

| C-13 | 11.3 - 15.3 |

| C-14 | 11.3 - 15.3 |

| C-15 | 11.3 - 15.3 |

Note: This data is based on the labeling pattern observed for pinguisone, a related pinguisane-type sesquiterpenoid, and illustrates the incorporation of acetate-derived units into the pinguisane skeleton. tandfonline.com

Total Synthesis and Advanced Synthetic Methodologies of + Alpha Pinguisene

Strategic Approaches to the Bicyclo[4.3.0]nonane Skeleton

The construction of the bicyclo[4.3.0]nonane skeleton, also known as a hydrindane system, is a central challenge in the synthesis of (+)-alpha-Pinguisene and other pinguisanes. researchgate.net

Early Racemic Total Syntheses

Early synthetic efforts towards alpha-pinguisene focused on the racemic form. One of the first total syntheses of (±)-alpha-pinguisene and (±)-pinguisenol was reported by Schinzer and co-workers, utilizing a propargylsilane-terminated cyclization of an enone as a key step. Another formal total synthesis of (±)-alpha-pinguisene and (±)-pinguisenol employed an orthoester Claisen rearrangement and an intramolecular diazo ketone cyclopropanation reaction for the stereospecific construction of vicinal quaternary carbon atoms. rsc.orgrsc.org This approach started from Hagemann's ester, which was converted to an allyl alcohol, a substrate for the Claisen rearrangement. rsc.org

Enantiospecific and Stereocontrolled Syntheses

Achieving the correct stereochemistry, particularly the all-cis arrangement of the methyl groups and the configuration of the quaternary centers, is crucial for the synthesis of the natural product this compound. Stereocontrolled syntheses of (±)-alpha-pinguisene and (±)-pinguisenol have been described, employing key reactions to establish the desired stereochemistry. rsc.org Enantiospecific approaches have also been developed, often starting from chiral pool materials like (R)-(+)-pulegone. acs.orgacs.orgnih.govacs.org These syntheses aim to control the absolute stereochemistry from the outset.

Key Methodological Advances in Stereocenter Construction

Several key methodologies have been successfully applied to construct the requisite stereocenters in the synthesis of this compound.

orthoester Claisen Rearrangements

The orthoester Claisen rearrangement, also known as the Johnson-Claisen rearrangement when using trialkyl orthoacetates, is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement that has been utilized in the synthesis of alpha-pinguisene to create a new carbon-carbon bond and establish stereochemistry. rsc.orgrsc.orgresearchgate.netwikipedia.orgwikipedia.orgname-reaction.com This reaction typically involves heating an allylic alcohol with an orthoester in the presence of a mild acid catalyst, leading to a γ,δ-unsaturated ester. wikipedia.orgwikipedia.orgname-reaction.com In the context of alpha-pinguisene synthesis, this rearrangement has been employed to stereoselectively create one of the quaternary carbon centers. For instance, the thermal activation of an allyl alcohol derived from Hagemann's ester with triethyl orthoacetate furnished an ene ester, establishing the first quaternary carbon. rsc.org

Intramolecular Diazo Ketone Cyclopropanation Reactions

Intramolecular cyclopropanation of diazo ketones is another significant methodology employed in the synthesis of the pinguisane skeleton. rsc.orgrsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net This reaction involves the decomposition of a diazo ketone, typically catalyzed by transition metals like copper, to generate a ketocarbenoid intermediate which then undergoes intramolecular insertion into a carbon-carbon double bond, forming a cyclopropane (B1198618) ring. rsc.orgmdpi.com In the synthesis of (±)-alpha-pinguisene, an intramolecular cyclopropanation of a diazo ketone derived from a keto acid afforded a mixture of tricyclic diones. rsc.orgrsc.orgresearchgate.net Subsequent regioselective reductive cleavage of the cyclopropane ring was used to further elaborate the bicyclic system and install stereocenters. rsc.orgrsc.orgresearchgate.netresearchgate.net

α-Carbonyl Radical Cyclization Approaches

Alpha-carbonyl radical cyclization has emerged as an effective strategy for constructing cyclic systems, including the hindered hydrindanone core found in pinguisanes. acs.orgnih.govacs.orgscilit.comfigshare.comresearchgate.netresearchgate.netjlu.edu.cn This methodology involves the generation of an α-carbonyl radical which then undergoes intramolecular addition to an olefin or alkyne. researchgate.netresearchgate.net Enantiospecific formal syntheses of (-)-pinguisenol and (-)-alpha-pinguisene have been achieved utilizing α-carbonyl radical cyclization as a key step, starting from chiral precursors like (R)-(+)-pulegone. acs.orgnih.govacs.orgjlu.edu.cn This approach allows for the stereocontrolled formation of the bicyclic structure and the introduction of quaternary centers. acs.org

Samarium Diiodide Mediated Cyclizations

Samarium diiodide (SmI₂) is a powerful one-electron reducing agent that has been widely applied in organic synthesis, particularly for carbon-carbon bond formation and cyclization reactions nih.govorganic-chemistry.orgnih.gov. While general applications of SmI₂ in cyclization reactions are well-documented, specific details regarding its direct use in the total synthesis of this compound within the provided search results are limited. However, SmI₂ has been employed in the synthesis of related hydrindanone systems, which share structural features with the pinguisane skeleton mdpi.com.

Studies on SmI₂-mediated reductive intramolecular cyclization of enones with ketones or aldehydes have shown promise in constructing cis-trimethyl-hydrindanolones, albeit with varying selectivities depending on reaction conditions mdpi.com. The mechanism typically involves a single-electron transfer to a carbonyl group, forming a radical anion which can then undergo further reduction or coupling mdpi.comwikipedia.org. Although a direct application of SmI₂-mediated cyclization explicitly for the core structure formation of this compound is not detailed in the provided snippets, the potential of this methodology for constructing similar bicyclic systems with quaternary centers is evident mdpi.com.

Formal Syntheses and Development of Synthetic Precursors

Formal synthesis involves the synthesis of a known intermediate in a previously reported total synthesis. Several formal syntheses of (±)-alpha-pinguisene and (±)-pinguisenol have been reported, contributing to the development of efficient routes to the pinguisane skeleton rsc.orgrsc.orgias.ac.inresearchgate.net.

One formal synthesis of (±)-alpha-pinguisene and (±)-pinguisenol involved a sequence starting from Hagemann's ester rsc.org. Key steps included an orthoester Claisen rearrangement to establish one quaternary center and an intramolecular diazo ketone cyclopropanation to form the second vicinal quaternary center rsc.orgrsc.org. The resulting tricyclic dione (B5365651) intermediate was then transformed through reductive cyclopropane ring cleavage and reduction to yield a bicyclic ketone, which was a known precursor in Schinzer's synthesis of pinguisenol (B1248584) and alpha-pinguisene rsc.org.

Another formal synthesis of deoxopinguisone, a related pinguisane, started from a homochiral bicyclic ketone prepared from pulegone (B1678340) researchgate.net. This approach highlights the use of chiral auxiliaries and reactions like the Hosomi-Sakurai reaction to construct the bicyclic skeleton and set the stage for further transformations researchgate.net.

Advanced Spectroscopic and Computational Approaches to Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed insights into the arrangement of atoms and their local electronic environments. Analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra yields information on chemical shifts, which are indicative of the types of nuclei and their neighboring atoms, and coupling constants, which reveal connectivity and dihedral angles.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) in Stereochemical Assignment

Two-dimensional (2D) NMR techniques are particularly powerful for unraveling complex structures and assigning stereochemistry. COSY (Correlation Spectroscopy) experiments reveal correlations between protons that are coupled through chemical bonds, typically up to three bonds away. libretexts.orglongdom.org This provides essential information about the connectivity of the proton network within the molecule. HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy identifies correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing the carbon skeleton and the positions of substituents. researchgate.netslideshare.net

Role of Computational Chemistry (e.g., DFT Calculations) in NMR Chemical Shift Prediction

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly important role in supporting NMR-based structural elucidation. nih.govmdpi.comconicet.gov.arfrontiersin.org DFT calculations can predict NMR parameters, such as chemical shifts and coupling constants, for proposed molecular structures and their possible stereoisomers. nih.govmdpi.comconicet.gov.arfrontiersin.orgresearchgate.net By comparing the experimentally obtained NMR data with the computationally predicted values for different candidate structures, researchers can validate or refute proposed assignments and differentiate between diastereomers. nih.govmdpi.comconicet.gov.ar This is especially useful when dealing with complex molecules or when experimental data is limited. conicet.gov.arfrontiersin.org While the accuracy of DFT predictions can be influenced by the chosen functional and basis set, advancements in computational methodologies and the development of curated databases have significantly improved their reliability. nih.govmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. High-resolution MS (HRMS) can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the precise determination of the molecular formula of (+)-alpha-Pinguisene. savemyexams.com The fragmentation pattern observed in the MS spectrum, generated by the ionization and subsequent breakdown of the molecule, provides structural clues. savemyexams.comlibretexts.orgaaup.edu Characteristic fragmentation pathways, such as alpha-cleavage or retro Diels-Alder reactions, can indicate the presence of specific functional groups and structural subunits within the molecule. libretexts.orgaaup.eduyoutube.com Analysis of the fragment ions' m/z values helps in piecing together the connectivity of the molecule. savemyexams.comlibretexts.orgaaup.edu

X-ray Crystallography in Definitive Stereochemical Determination

When a crystalline sample of sufficient quality can be obtained, X-ray crystallography provides the most definitive method for determining the three-dimensional structure, including the absolute stereochemistry, of a molecule. researchgate.netwikipedia.orgnih.govnih.govlibretexts.org By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the crystal, the precise positions of the atoms in the crystal lattice can be determined. wikipedia.orgnih.govlibretexts.org This yields an unambiguous 3D representation of the molecule, revealing bond lengths, bond angles, and torsional angles, and unequivocally establishing the configuration at each chiral center. wikipedia.orgnih.govlibretexts.org While obtaining suitable crystals of natural products can sometimes be challenging, a successful X-ray crystallographic analysis of this compound or a derivative would provide irrefutable proof of its structure and stereochemistry. researchgate.net

Biological and Ecological Significance of + Alpha Pinguisene

Role in Plant Defense Mechanisms and Herbivore Deterrence

Terpenoids, including sesquiterpenes like (+)-alpha-Pinguisene, are a diverse group of organic compounds integral to plant defense strategies against herbivores. nih.govtechscience.comanselfarm.com These compounds can act directly on herbivores through toxic, repellent, or antinutritive effects. nih.govanselfarm.com They can also function indirectly by attracting the natural enemies of herbivores, such as predators and parasitoids. nih.govanselfarm.com The presence of pinguisane sesquiterpenoids has been reported in certain liverwort species, suggesting their potential involvement in the defense mechanisms of these bryophytes against environmental threats or predators. mnhn.fr

Interspecific Chemical Interactions and Allelopathy in Bryophyte Ecosystems

Allelopathy, the biological phenomenon where one organism produces biochemicals that influence the growth, development, reproduction, or survival of another organism, is a significant factor in bryophyte ecosystems. lu.selu.se Bryophytes utilize allelopathic chemicals to shape the species composition of both vascular plants and other bryophytes. lu.se While research on allelopathy in bryophytes is less extensive compared to vascular plants, studies have identified various secondary metabolites from liverworts with phytotoxic effects. researchgate.netresearchgate.net These substances can inhibit the germination and growth of surrounding plants. lu.seresearchgate.net Although this compound is a known secondary metabolite of liverworts, its specific role in allelopathic interactions within bryophyte ecosystems requires further detailed investigation. researchgate.net

Investigating Antimicrobial Properties and Associated Biological Pathways

Certain natural compounds, including terpenoids, have demonstrated antimicrobial properties. nih.gov Research into the biological activities of pinguisane-type sesquiterpenoids from liverworts has indicated potential antimicrobial effects. nih.gov These investigations often explore mechanisms beyond direct toxicity, such as interfering with microbial communication and community formation.

Inhibition of Biofilm Formation in Microorganisms

Biofilm formation is a key survival mechanism for many bacteria, contributing to increased resistance to antimicrobial agents. frontiersin.orgfrontiersin.org Biofilms are complex structures where bacteria are embedded in an extracellular matrix. frontiersin.org Inhibiting the formation of these structures is a strategy to combat bacterial infections. frontiersin.orgmdpi.com While the specific effect of this compound on biofilm inhibition requires targeted research, other natural compounds, including some terpenoids, have shown effectiveness in reducing or preventing biofilm development in various microorganisms. nih.govmdpi.com

Interference with Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. frontiersin.orgmdpi.com QS plays a crucial role in regulating various bacterial behaviors, including virulence factor production and biofilm formation. frontiersin.orgfrontiersin.orgmdpi.com Disrupting QS, a strategy known as quorum quenching, is being investigated as a way to disarm pathogenic bacteria and enhance the effectiveness of antibiotics. mdpi.commdpi.com Natural compounds have been identified that can interfere with QS systems by mechanisms such as degrading signaling molecules or blocking receptor binding. frontiersin.orgmdpi.com The potential of this compound to interfere with quorum sensing systems and thereby impact bacterial behavior, particularly biofilm formation and virulence, warrants specific scientific inquiry.

Structure Activity Relationship Sar Studies and Analogues of + Alpha Pinguisene

Synthesis and Investigation of Structural Analogues and Derivatives

The investigation of SAR often involves the synthesis of structural analogues and derivatives of the parent compound. This process allows researchers to systematically modify specific parts of the molecule and observe how these changes impact its activity. Chemical synthesis techniques are fundamental tools in medicinal chemistry and natural product research for creating libraries of compounds with subtle or significant structural variations. While specific details on the synthesis of a wide range of direct structural analogues of (+)-alpha-Pinguisene are not extensively detailed in the provided search results, the total synthesis of related pinguisane-type compounds, such as plagiochin G and its derivatives, has been reported. The synthesis of analogues typically involves multi-step chemical reactions to introduce, remove, or modify functional groups, alter stereochemistry, or change the carbon skeleton of the natural product. These synthesized compounds can then be subjected to various biological or ecological assays to determine their activity profiles.

Correlating Structural Modifications with Changes in Biological Activities or Ecological Roles

While comprehensive SAR data specifically for a series of this compound analogues is not available in the provided information, studies on liverwort extracts containing this compound and other related compounds have indicated various biological activities, including cytotoxic, radical scavenging, and antimicrobial properties. readthedocs.io Furthermore, research on other pinguisane-type sesquiterpenoids has suggested that specific functional groups, such as the beta-hydroxycarbonyl group, play an important role in their cytotoxic activity against certain cell lines. readthedocs.io This suggests that within the pinguisane class of compounds, specific structural features are linked to biological effects. However, detailed studies correlating precise structural modifications of this compound with quantitative changes in these activities or its specific ecological role were not found in the search results. Ecological Structure Activity Relationships (ECOSAR) models exist to predict the aquatic toxicity of chemicals based on their structure, illustrating the broader application of SAR principles in assessing ecological impact, but this is a general predictive tool and not specific research on pinguisene's ecological SAR.

Theoretical Studies on Conformational Preferences and Molecular Interactions

Theoretical studies, particularly computational chemistry methods, play a vital role in understanding the conformational preferences and molecular interactions of natural products and their analogues. Techniques such as Density Functional Theory (DFT) and MP2 calculations, combined with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used to explore the potential energy surface of a molecule and determine its stable conformers in different environments.

Natural molecules, especially terpenoids like this compound, can be conformationally flexible, and their biological or ecological activity may depend on the specific conformation they adopt when interacting with a target. Theoretical studies can help to:

Predict the low-energy conformations of a molecule.

Analyze intramolecular interactions (e.g., hydrogen bonding) that stabilize certain conformers.

Provide insights into how structural modifications might alter conformational preferences.

Model the potential interactions between the compound and a putative binding site, even in the absence of detailed experimental data on the target.

While the provided search results highlight the application of theoretical conformational analysis to various molecules, including other natural products and biologically relevant compounds, specific theoretical studies focused on the conformational preferences and molecular interactions of this compound were not identified. Such studies would be valuable in understanding how the unique tricyclic structure of this compound influences its shape and potential interactions, which could, in turn, provide a basis for future SAR investigations.

Despite the limited detailed SAR information specifically on this compound in the available literature, the general principles of SAR, analogue synthesis, and theoretical studies are applicable to this compound and its potential derivatives. Further research focusing directly on the synthesis of specific this compound analogues and comprehensive biological and ecological evaluations, supported by theoretical conformational and interaction studies, would be necessary to fully elucidate its structure-activity relationships.

Future Research Directions and Methodological Innovations

Advancements in Asymmetric Synthesis and Catalyst Development for Pinguisane Systems

The synthesis of pinguisane-type sesquiterpenoids presents significant challenges due to their complex stereochemistry, including multiple contiguous chiral centers and quaternary carbons. researchgate.netrsc.org Future research is expected to focus on developing more efficient and enantioselective synthetic routes. Asymmetric synthesis, which aims to produce chiral molecules in unequal amounts favoring a specific stereoisomer, is a critical area of advancement. frontiersin.orgwikipedia.org

Key directions include the development of novel chiral catalysts. This involves exploring various catalyst classes, such as transition metal complexes with tailored chiral ligands, organocatalysts, and potentially biocatalysts like engineered enzymes. frontiersin.orgwikipedia.orgnih.govmdpi.comunipd.it The goal is to achieve high enantiomeric ratios (er) and yields under milder, more sustainable conditions. mdpi.comunipd.it Efforts may also focus on developing catalytic asymmetric methodologies that can efficiently construct the core bicyclo[4.3.0]nonane skeleton with precise control over all stereocenters in a single or few steps. rsc.org Techniques like asymmetric hydrogenation, asymmetric allylation, and catalytic cycloadditions are potential areas for innovation in the context of pinguisane synthesis. wikipedia.orgfrontiersin.org

Interactive Table 1: Potential Catalytic Approaches for Asymmetric Pinguisane Synthesis (Conceptual)

| Catalyst Class | Potential Ligands/Modifiers | Target Transformation Examples in Synthesis | Desired Outcome |

| Transition Metal | Chiral Phosphines, NHCs | Asymmetric Hydrogenation, C-C bond formation | High enantioselectivity, broad substrate scope |

| Organocatalysts | Chiral Amines, Acids | Asymmetric Aldol, Michael additions | Metal-free, mild conditions, high enantioselectivity |

| Biocatalysts (Enzymes) | Engineered Transaminases, Hydrolases | Enantioselective Reductions, Kinetic Resolution | High selectivity, mild conditions, sustainability |

Note: This table presents conceptual approaches based on general advancements in asymmetric catalysis. Specific catalysts and transformations for pinguisane synthesis are active areas of research.

Elucidation of Further Biosynthetic Enzymatic Steps and Genetic Pathways

The biosynthesis of pinguisane sesquiterpenoids in liverworts is a fascinating area with remaining unanswered questions. While the isoprenoid pathway providing precursors like farnesyl pyrophosphate (FPP) is generally understood, the specific enzymatic cyclization and modification steps leading to the diverse pinguisane structures are not fully elucidated. rsc.orgmdpi.combiorxiv.org

Future research will likely employ advanced molecular biology and biochemical techniques to identify and characterize the specific enzymes, particularly terpene synthases and cytochrome P450 enzymes, responsible for the unique bicyclization and subsequent functionalization of the pinguisane skeleton. mdpi.combiorxiv.orgontosight.ai This includes identifying the genes encoding these enzymes. Genomic and transcriptomic studies of pinguisane-producing liverworts, such as Porella species and Aneura pinguis, are crucial for this purpose. researchgate.netrsc.orgresearchgate.net

Understanding the regulatory mechanisms controlling the expression of these biosynthetic genes is also a key future direction. This could involve investigating transcriptional regulators and environmental factors that influence pinguisane production. ontosight.aitandfonline.com Elucidating these pathways could potentially enable metabolic engineering approaches to produce pinguisanes or novel analogs in heterologous systems. biorxiv.org

Research findings have indicated that the mevalonate (B85504) (MVA) pathway likely provides precursors for sesquiterpene synthesis in liverworts like Marchantia polymorpha. biorxiv.org Enzymes like HMGR and FPS appear critical in this process, and their localization and activity are under investigation. biorxiv.org Stable isotope labeling studies have provided insights into the rearrangement and cleavage steps involved in pinguisane skeleton formation from FPP, but enzymatic confirmation is needed. rsc.org

Deeper Understanding of Ecological Roles and Signaling Mechanisms

Pinguisane sesquiterpenoids are natural products of liverworts and are believed to play roles in the plant's interactions with its environment. ni.ac.rsmnhn.frtandfonline.com Future research aims to gain a deeper understanding of the specific ecological functions of (+)-alpha-Pinguisene and other pinguisanes.

This includes investigating their roles as defense compounds against herbivores, pathogens (such as fungi and bacteria), and potentially as signaling molecules in plant-plant or plant-microbe interactions. ni.ac.rsmnhn.frtandfonline.comresearchgate.netmdpi.com Studies could involve behavioral assays with potential herbivores or pathogens, as well as investigations into the molecular mechanisms of their biological activities. researchgate.netacs.org

Research has shown that some pinguisane sesquiterpenoids exhibit anti-inflammatory, antifungal, and cytotoxic activities, suggesting potential ecological roles in defense. researchgate.netni.ac.rsresearchgate.nettandfonline.comacs.orgnih.govmdpi.com For example, certain pinguisanes have demonstrated the ability to inhibit pro-inflammatory cytokine release and interfere with signaling pathways like NF-κB. acs.orgbohrium.com Further research is needed to fully elucidate the specific signaling mechanisms involved in these interactions and their ecological consequences. acs.orgcolab.ws

Development of Novel Analytical Techniques for Trace Analysis in Complex Matrices

Analyzing natural products like this compound in complex biological or environmental matrices presents analytical challenges, particularly when dealing with trace concentrations. researchgate.netjournalwjarr.comamazon.com Future research will focus on developing more sensitive, selective, and efficient analytical techniques.

Advancements are expected in hyphenated techniques combining separation methods with advanced detection. This includes the refinement of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for improved sensitivity and the ability to analyze complex mixtures of pinguisanes and related compounds. researchgate.netjournalwjarr.comnih.gov Techniques like high-resolution mass spectrometry and tandem mass spectrometry can provide more detailed structural information and improve identification accuracy in complex samples.

Developing methods for the analysis of pinguisanes directly from small amounts of plant material or environmental samples, potentially using techniques like solid-phase microextraction (SPME) coupled with GC-MS, is another area for future development. researchgate.net Miniaturization and automation of analytical procedures could also enhance throughput and efficiency. journalwjarr.com The integration of chemometric methods with analytical data can aid in the identification and classification of pinguisane profiles in different liverwort species or under varying environmental conditions. researchgate.netnih.gov

Interactive Table 2: Analytical Techniques and Future Developments for Pinguisane Analysis (Conceptual)

| Technique | Current Application | Future Development Focus | Benefit |

| GC-MS | Identification and quantification of volatile pinguisanes | Improved sensitivity for trace analysis, expanded compound libraries | More comprehensive profiling, lower detection limits |

| LC-MS | Analysis of less volatile/more polar pinguisanes | Higher resolution MS, targeted analysis of specific pinguisanes | Enhanced structural confirmation, better selectivity |

| SPME-GC-MS | Direct analysis from small samples | Optimization for various liverwort matrices, in-situ analysis | Reduced sample preparation, analysis of volatiles |

| Hyphenated Techniques | Coupling separation with advanced detection | Development of new stationary phases, novel ionization methods | Increased peak capacity, improved sensitivity/selectivity |

| Chemometrics | Data analysis and pattern recognition | Integration with high-throughput data, predictive modeling | Better classification, identification of biomarkers |

Note: This table outlines general analytical techniques applicable to natural products like pinguisanes and potential areas for future development.

These advancements in analytical chemistry will be crucial for supporting research in biosynthesis, ecological roles, and potentially the discovery of new pinguisane derivatives.

Q & A

Q. What methodologies are recommended for isolating (+)-alpha-Pinguisene from natural sources, and how is structural confirmation achieved?

Isolation typically involves steam distillation or solvent extraction followed by chromatographic purification (e.g., column chromatography). Structural elucidation requires spectroscopic techniques such as NMR (1D/2D) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Purity is validated via HPLC with chiral columns to distinguish enantiomers. Data should be cross-referenced with published spectral libraries .

Q. What are the foundational challenges in achieving stereoselective synthesis of this compound?

Key challenges include controlling stereochemistry at quaternary carbon centers and managing ring strain in bicyclic intermediates. Methodologies like asymmetric catalysis (e.g., Sharpless epoxidation) and protecting-group strategies are critical. Researchers should document reaction conditions (temperature, solvent, catalyst loading) meticulously and validate outcomes using X-ray crystallography or NOESY NMR to resolve stereochemical ambiguities .

Q. How can researchers ensure reproducibility in synthetic pathways for this compound?

Reproducibility requires detailed experimental protocols, including step-by-step reaction setups , exact stoichiometry, and purification methods. Supporting information should provide raw spectral data , chromatograms , and error margins for yields. Peer validation via independent synthesis attempts is encouraged to confirm robustness .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be systematically resolved?

Contradictions often arise from impurities or overlapping signals. Advanced approaches include:

- 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations.

- DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Single-crystal X-ray diffraction for unambiguous stereochemical assignment. Discrepancies should be analyzed statistically (e.g., χ² tests) and documented in supplementary materials .

Q. What experimental strategies address low yields in late-stage functionalization of this compound derivatives?

Late-stage modifications require precision to avoid destabilizing the core structure. Strategies include:

- Protecting-group-free synthesis to reduce step count.

- Transition-metal catalysis (e.g., palladium-mediated cross-couplings) for regioselective functionalization.

- High-throughput screening to optimize reaction conditions (e.g., solvent, catalyst). Yield improvements should be benchmarked against prior studies, with failure analyses included in appendices .

Q. How do computational models enhance understanding of this compound’s biosynthesis in native organisms?

Molecular dynamics simulations and enzymatic docking studies can predict biosynthetic pathways involving terpene synthases. Researchers should integrate genomic data (e.g., transcriptomes of source organisms) with isotopic labeling experiments to validate predicted intermediates. Results must be contextualized within ecological roles (e.g., predator deterrence) .

Q. What statistical frameworks are suitable for analyzing ecological data on this compound’s role in plant-insect interactions?

Multivariate analysis (e.g., PCA) can identify correlations between compound concentration and insect behavior. Dose-response assays should employ logistic regression models to quantify deterrent thresholds. Field studies must control for environmental variables (e.g., temperature, humidity) and include negative controls to isolate this compound’s specific effects .

Methodological Guidelines

- Data Presentation : Use tables to compare synthetic yields, spectroscopic data, and bioassay results. Follow journal-specific formatting (e.g., Beilstein guidelines for compound numbering and supplementary files) .

- Ethical Reproducibility : Archive raw data in repositories like Zenodo, providing DOI links in publications. Include stepwise protocols for critical reactions .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology or ecology to address mechanistic and functional questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.